1-(2-Aminoethyl)piperidin-3-one
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Overview
Description
1-(2-Aminoethyl)piperidin-3-one is a heterocyclic organic compound featuring a piperidine ring substituted with an aminoethyl group at the second position and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(2-aminoethyl)piperidine with suitable carbonyl compounds can yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-aminoethyl)piperidin-3-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: 1-(2-aminoethyl)piperidin-3-ol.
Substitution: Various substituted piperidinones depending on the reagents used.
Scientific Research Applications
1-(2-Aminoethyl)piperidin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)piperidin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Piperidine: A simpler analog without the aminoethyl and ketone groups.
Pyridine: A structurally related compound with a nitrogen atom in the ring.
Piperazine: Contains two nitrogen atoms in the ring, offering different chemical properties.
Uniqueness: 1-(2-Aminoethyl)piperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a ketone group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-3-5-9-4-1-2-7(10)6-9/h1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHUBXATGKXMRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695005 |
Source
|
Record name | 1-(2-Aminoethyl)piperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-80-1 |
Source
|
Record name | 1-(2-Aminoethyl)piperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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